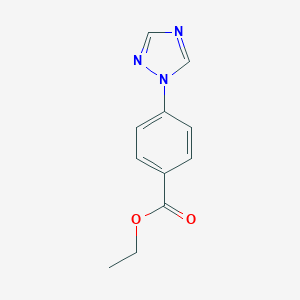

Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJUAOCGUGUBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627082 | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-48-6 | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate functional group substituted with a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a key component in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, available experimental data, and insights into its potential mechanisms of action based on the activities of structurally related compounds.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data for the specific compound is available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data for the title compound.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |

| Molecular Weight | 217.2 g/mol | [3] |

| CAS Number | 143426-48-6 | [3] |

| Purity | ≥95% (Commercially available) | [3] |

| Storage | Room temperature | [3] |

| Melting Point | No specific data available. A related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, has a melting point of 173 °C (446 K).[1] | N/A |

| Boiling Point | No specific data available. | N/A |

| Solubility | No specific quantitative data available. Generally, compounds of this class are soluble in organic solvents. | N/A |

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

A plausible synthetic route for this compound could involve the reaction of ethyl 4-aminobenzoate with a reagent that provides the 1,2,4-triazole ring system. One common method is the reaction of an appropriate amidine or a related derivative with a hydrazine species.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the ethyl, benzoate, and triazole moieties.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl (C=O) and the C=N and N-N bonds of the triazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are not extensively documented. However, based on the well-established activities of the 1,2,4-triazole scaffold, several potential mechanisms can be inferred.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

A primary mechanism of action for many azole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole ring is known to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Signaling Pathway for Antifungal Action:

Caption: Postulated antifungal mechanism via CYP51 inhibition.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms. One notable mechanism is the inhibition of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer.[1] The triazole moiety can interact with the heme iron of the aromatase enzyme, leading to its inhibition.[1] Studies on hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines, with some compounds inducing apoptosis.[2][4]

Conclusion

This compound is a compound of significant interest due to its inclusion of the versatile 1,2,4-triazole pharmacophore. While specific experimental data on its physical properties and biological activity are limited, its structural features suggest potential as an antifungal or anticancer agent, likely acting through the inhibition of key enzymes such as lanosterol 14α-demethylase or aromatase. Further research is warranted to fully elucidate the physicochemical properties, develop optimized synthetic protocols, and comprehensively evaluate the biological activity and specific mechanisms of action of this compound. Such studies would be invaluable for its potential development as a therapeutic agent.

References

- 1. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Ethyl 4-(1,2,4-triazol-1-yl)benzoate

CAS Number: 143426-48-6

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound featuring a benzoate core substituted with a 1,2,4-triazole ring. Its designation as a "protein degrader building block" suggests its potential utility in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents.[1] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the available technical data on this compound and related compounds, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 143426-48-6 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.2 g/mol | [1] |

| Purity | ≥95% (Commercially available) | [1] |

| Storage | Room temperature | [1] |

Synthesis of 1,2,4-Triazole Benzoic Acid Core Structure

Generalized Synthetic Workflow

Potential Applications in Drug Development

Anticancer Activity of Related Compounds

The 1,2,4-triazole scaffold is a constituent of several established anticancer agents, such as letrozole and anastrozole, which function as aromatase inhibitors in the treatment of breast cancer.[2] A study on a series of hybrids of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated their potential as anticancer agents. The in vitro cytotoxic activities of these compounds against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines are summarized below. It is important to note that these data are for structurally related analogs and not for this compound itself.

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Hybrid 2 | 18.7 | 25.7 |

| Hybrid 5 | 15.6 | 23.9 |

| Hybrid 14 | 17.5 | 24.8 |

| Hybrid 15 | 16.3 | 25.1 |

| Doxorubicin (Ref.) | 19.7 | 22.6 |

| Data from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[2] |

The study indicated that some of these hybrid compounds induced apoptosis in MCF-7 cancer cells, suggesting a potential mechanism for their anticancer effects.[2]

Role as a Protein Degrader Building Block

This compound is classified as a building block for protein degraders, specifically for the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[3]

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4] This process offers a powerful strategy to eliminate pathogenic proteins, including those that are considered "undruggable" by traditional small molecule inhibitors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" molecular structure and weight

An In-depth Technical Guide to Ethyl 4-(1,2,4-triazol-1-yl)benzoate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and a proposed synthetic methodology, tailored for an audience of researchers, scientists, and drug development professionals.

Core Compound Data

This compound is a chemical compound that belongs to the family of protein degrader building blocks.[1] Its structure features a central benzene ring substituted with an ethyl ester group and a 1,2,4-triazole ring.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.2 g/mol | [1] |

| CAS Number | 143426-48-6 | [1] |

| Purity (Typical) | ≥95% | [1] |

| Physical State | Solid (assumed based on related compounds) | |

| Storage | Room temperature | [1] |

Molecular Structure

The molecular structure of this compound consists of an ethyl benzoate core where the phenyl ring is substituted at the para (4-position) with a nitrogen atom from a 1,2,4-triazole ring. The triazole is attached via the nitrogen at position 1.

Caption: Molecular structure of this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established synthetic routes for analogous 1,2,4-triazole derivatives, a plausible methodology can be proposed. The synthesis of related compounds often involves the formation of the triazole ring on a pre-existing aromatic structure or the coupling of a triazole ring with an aryl halide.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for synthesizing N-aryl triazoles is the nucleophilic aromatic substitution (SNAr) reaction between 1,2,4-triazole and an activated aryl halide.

Logical Workflow for Synthesis:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodology:

-

Reactant Preparation : To a dry reaction vessel, add Ethyl 4-fluorobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition : Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions : Heat the mixture with stirring to a temperature between 100-150 °C. The reaction progress should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. Repeat the extraction process two to three times to maximize yield.

-

Purification : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification : The resulting crude product can be further purified using silica gel column chromatography to yield the pure this compound.

This proposed protocol is based on general principles for the synthesis of similar N-aryl triazole compounds and may require optimization of specific conditions such as temperature, reaction time, and purification solvents.

References

Unveiling the Bio-Potential of Ethyl 4-(1,2,4-triazol-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, Ethyl 4-(1,2,4-triazol-1-yl)benzoate, and its derivatives are emerging as molecules of significant interest in the field of medicinal chemistry. Possessing a unique structural motif that combines a benzoate ester with a 1,2,4-triazole ring, this class of compounds has demonstrated a range of biological activities, with anticancer and antioxidant properties being the most prominently studied. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound and its closely related analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

Anticancer Activity: A Primary Focus

Derivatives of 4-(1,2,4-triazol-1-yl)benzoic acid, the parent acid of this compound, have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Data Summary

While specific biological data for this compound is not extensively available in the public domain, studies on its parent acid and other derivatives provide valuable insights into its potential efficacy. The following table summarizes the in vitro cytotoxic activity of key 4-(1,2,4-triazol-1-yl)benzoic acid hybrids against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, as determined by the MTT assay.

| Compound ID | Modification on Benzoic Acid Moiety | Target Cell Line | IC50 (µM) | Reference |

| Compound 2 | Hydrazide derivative | MCF-7 | 18.7 | [1][2][3] |

| HCT-116 | 25.7 | [1][2][3] | ||

| Compound 14 | Hydrazide derivative | MCF-7 | 15.6 | [1][2][3] |

| HCT-116 | 23.9 | [1][2][3] | ||

| Doxorubicin | Standard Chemotherapeutic | MCF-7 | 19.7 | [1][2][3] |

| HCT-116 | 22.6 | [1][2][3] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Induction of Apoptosis

Studies on active 4-(1,2,4-triazol-1-yl)benzoic acid derivatives indicate that their anticancer effect is mediated through the intrinsic pathway of apoptosis. This is supported by observations of increased levels of key apoptotic proteins such as cytochrome c and apoptotic protease activating factor 1 (APAF1), alongside a decrease in the anti-apoptotic protein Bcl-2.

Below is a logical diagram representing the proposed apoptotic signaling pathway initiated by these compounds.

Caption: Proposed intrinsic apoptosis pathway induced by 4-(1,2,4-triazol-1-yl)benzoic acid derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer and antioxidant activities of 4-(1,2,4-triazol-1-yl)benzoic acid derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity.

Workflow Diagram:

Caption: A typical workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 hours under the same conditions.

-

MTT Addition: Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Future Directions

While the existing data on the derivatives of this compound is promising, further research is imperative. Future studies should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its anticancer, antimicrobial, and enzyme inhibitory activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize the structure for enhanced potency and selectivity.

The information gathered to date strongly suggests that this compound and its analogs represent a valuable scaffold for the development of novel therapeutic agents. Continued investigation in this area is warranted to fully unlock their potential in addressing various disease states, particularly cancer.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

Ethyl 4-(1,2,4-triazol-1-yl)benzoate: A Versatile Building Block for PROTAC Linker Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker building blocks, Ethyl 4-(1,2,4-triazol-1-yl)benzoate has garnered attention for its favorable characteristics, including metabolic stability and synthetic accessibility. The embedded 1,2,4-triazole moiety is a key feature, known for its chemical robustness and its utility in facile "click" chemistry reactions for PROTAC assembly.[1] This guide provides a comprehensive overview of this compound as a core building block for PROTAC linkers.

Chemical Properties and Synthesis

This compound is a stable organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure features a central benzene ring substituted with an ethyl ester and a 1,2,4-triazole ring.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 143426-48-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

| Storage | Store at room temperature |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically as two doublets in the range of δ 7.5-8.5 ppm. The protons of the triazole ring would appear as singlets, likely between δ 8.0 and 9.5 ppm. The ethyl ester group would exhibit a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the ester at approximately δ 165 ppm, aromatic carbons between δ 120-140 ppm, and the carbons of the triazole ring in the range of δ 140-155 ppm. The carbons of the ethyl group would appear at around δ 61 ppm and δ 14 ppm.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents. A plausible and detailed synthetic route is outlined below.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1)

This procedure is adapted from a known method for the synthesis of the key aniline intermediate.[2]

Materials:

-

4-Fluoronitrobenzene

-

1,2,4-Triazole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Ice

Procedure:

-

To a suspension of sodium hydride (1.47 g, 0.0308 mol, 60% in mineral oil) in dry DMF (20 mL) at 0°C, add 1,2,4-triazole (2.0 g, 0.02 mol) portion-wise.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 mL) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 18 hours.

-

Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

-

Concentrate the organic layer to obtain the crude nitro-intermediate as a yellow solid.

-

Dissolve the crude nitro compound (3 g) in methanol (30 mL).

-

To this solution, add 10% Pd/C (0.2 g) and hydrogenate the mixture under a hydrogen atmosphere (3 kg pressure).

-

After the reaction is complete (monitored by TLC), filter off the catalyst.

-

Concentrate the filtrate to yield 4-(1H-1,2,4-triazol-1-yl)aniline as a yellow solid. The product can be further purified by recrystallization from ethanol.[2]

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile (Intermediate 2) via Sandmeyer Reaction

This is a standard procedure for the conversion of an aromatic amine to a nitrile.[3]

Materials:

-

4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 1)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Ice

Procedure:

-

Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline in a mixture of HCl and water at 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to stir and warm to room temperature.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(1H-1,2,4-triazol-1-yl)benzonitrile.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid (Intermediate 3)

Materials:

-

4-(1H-1,2,4-triazol-1-yl)benzonitrile (Intermediate 2)

-

Sulfuric Acid (concentrated)

-

Water

Procedure:

-

Heat a mixture of 4-(1H-1,2,4-triazol-1-yl)benzonitrile and concentrated sulfuric acid in water under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

-

Filter, wash with water, and dry to obtain 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Synthesis of this compound (Final Product)

This is a standard Fischer esterification reaction.

Materials:

-

4-(1H-1,2,4-triazol-1-yl)benzoic acid (Intermediate 3)

-

Ethanol (absolute)

-

Sulfuric Acid (concentrated, catalytic amount)

Procedure:

-

Dissolve 4-(1H-1,2,4-triazol-1-yl)benzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be purified by column chromatography if necessary.

Application in PROTAC Design and Synthesis

This compound is a valuable building block for constructing the linker component of a PROTAC. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized warhead or E3 ligase ligand via standard amide bond formation. Alternatively, the triazole ring itself can be formed during the PROTAC assembly using a "click" reaction between an azide-functionalized component and an alkyne-functionalized component.

General PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a triazole-based linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a linker derived from this compound.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, a PROTAC containing a linker derived from this compound functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of PROTACs. Its inherent stability and the synthetic tractability offered by the triazole moiety make it an attractive choice for constructing linkers with desirable properties. The synthetic routes and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this building block into their PROTAC development programs, ultimately contributing to the advancement of this exciting therapeutic modality.

References

An In-depth Technical Guide on the Solubility of Ethyl 4-(1,2,4-triazol-1-yl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-(1,2,4-triazol-1-yl)benzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility. This includes a detailed experimental protocol and an understanding of the general solubility behavior of related chemical structures.

Introduction to this compound

This compound is an organic compound featuring a benzoate ester functional group and a 1,2,4-triazole ring. Its molecular structure, with both polar (triazole ring, ester group) and non-polar (benzene ring, ethyl group) moieties, suggests a varied solubility profile in different organic solvents. The molecular formula is C11H11N3O2 and the molecular weight is 217.2 g/mol .[1] Understanding the solubility of this compound is crucial for its application in drug development, chemical synthesis, and formulation studies.

Anticipated Solubility Profile

A related compound, ethyl 4-(1H-tetrazol-1-yl)benzoate, is reported to be soluble in organic solvents such as ethanol, dimethyl ketone, and chloroform.[2] This suggests that this compound may exhibit similar solubility in these and other common organic solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Shake-flask | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Dimethylformamide | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility = Concentration of the diluted sample × Dilution factor

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The polarity of the solvent will play a significant role. Polar aprotic solvents like DMF and DMSO are likely to be good solvents due to their ability to interact with the polar functionalities of the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. It is essential to control and report the temperature at which solubility is determined.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, if aqueous mixtures are used, the pH can significantly affect the solubility of compounds with ionizable groups. The triazole ring can be protonated under acidic conditions, which would alter its solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. The provided experimental protocol offers a standardized approach, and the conceptual framework of solubility allows for informed solvent selection. The generation and dissemination of such data will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and material science.

References

Ethyl 4-(1,2,4-triazol-1-yl)benzoate: A Versatile Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged scaffold in the design of novel drugs. Among the many derivatives, Ethyl 4-(1,2,4-triazol-1-yl)benzoate has emerged as a key building block and a molecule of significant interest for the development of new therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of its synthesis, biological activities, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in the field of drug discovery.

Introduction to 1,2,4-Triazoles in Medicine

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structural motif is found in numerous clinically successful drugs, showcasing a broad spectrum of pharmacological activities. These include antifungal agents like fluconazole, which inhibits fungal cytochrome P450 enzymes, and anticancer drugs such as anastrozole and letrozole, which are aromatase inhibitors used in the treatment of breast cancer.[1] The versatility of the triazole scaffold stems from its ability to serve as a pharmacophore that can interact with various biological targets with high affinity.[2]

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of more complex, biologically active molecules. A common and effective method for its preparation involves the reaction of ethyl 4-aminobenzoate with N,N-dimethylformamide azine, followed by cyclization.

Experimental Protocol: Synthesis

A detailed experimental protocol for a related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, is provided in the literature, which can be adapted.[1] A general synthesis for this compound is as follows:

-

Reaction Setup: A mixture of ethyl 4-aminobenzoate and a suitable triazole-forming reagent (e.g., a formamide equivalent or a preformed triazole synthon) is prepared in a high-boiling point solvent.

-

Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.

The purity and structure of the synthesized compound are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Anticancer Activity of 4-(1,2,4-Triazol-1-yl)benzoic Acid Hybrids

While direct biological data for this compound is limited in publicly available literature, extensive research has been conducted on its corresponding carboxylic acid, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its hybrids. These studies provide strong evidence for the potential of this scaffold in cancer therapy. The ethyl ester is expected to exhibit similar, if not enhanced, activity, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[4]

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| Hybrid 2 | 15.6 | 25.1 |

| Hybrid 5 | 18.2 | 23.9 |

| Hybrid 14 | 17.5 | 28.7 |

| Hybrid 15 | 19.3 | 26.4 |

| Doxorubicin (Ref) | 19.7 | 22.6 |

These results indicate that several hybrids exhibit potent anticancer activity, comparable to the standard chemotherapeutic drug, doxorubicin.[4]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of these promising compounds revealed that they induce apoptosis, or programmed cell death, in cancer cells.[4] This is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of tumor cells.

Experimental Workflow: Apoptosis Assay

The following workflow illustrates a typical experimental setup to assess the induction of apoptosis.

Caption: Workflow for assessing apoptosis induction.

Signaling Pathways

The precise signaling pathways modulated by this compound and its derivatives are a subject of ongoing research. However, based on the known mechanisms of other triazole-containing anticancer agents and the observation of apoptosis induction, it is plausible that these compounds interfere with key cellular processes that regulate cell survival and proliferation. One such target could be histone deacetylases (HDACs), as a related benzotriazole derivative has been shown to be an HDAC inhibitor.[5]

Caption: Postulated HDAC inhibition pathway.

Experimental Protocols: Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The demonstrated potent in vitro anticancer activity of its corresponding carboxylic acid hybrids, coupled with their ability to induce apoptosis, underscores the potential of this chemical class. Future research should focus on the synthesis of a broader range of derivatives, elucidation of their precise mechanisms of action and signaling pathways, and in vivo evaluation to translate the promising in vitro findings into tangible clinical candidates. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of triazole-based medicines.

References

- 1. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 4-(1,2,4-triazol-1-yl)benzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1,2,4-triazole, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacophoric properties. Ethyl 4-(1,2,4-triazol-1-yl)benzoate serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of derivatives originating from this core structure, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Synthesis of the Core Scaffold

The synthesis of this compound is a fundamental process for accessing its derivatives. A common and efficient method involves the nucleophilic aromatic substitution of a para-substituted benzoate with 1,2,4-triazole.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-fluorobenzoate

-

1,2,4-triazole

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-fluorobenzoate (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: To the stirred solution, add potassium carbonate (12 mmol) portion-wise over 15 minutes.

-

Reaction: Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with deionized water (3 x 15 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a methanol/chloroform (1:99, v/v) eluent to yield pure this compound.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The 1,2,4-triazole moiety often plays a critical role in binding to the active sites of target enzymes.

Anticancer Activity

a) Aromatase Inhibition:

A primary mechanism of anticancer activity for many 1,2,4-triazole derivatives is the inhibition of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis.[1][2] By blocking aromatase, these compounds reduce estrogen levels, thereby inhibiting the growth of estrogen receptor-positive breast cancers.[2] The nitrogen atoms of the triazole ring chelate the heme iron atom in the active site of the aromatase enzyme, leading to competitive inhibition.[1]

b) Tubulin Polymerization Inhibition:

Certain derivatives act as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives are primarily attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Similar to aromatase inhibition, the triazole nitrogen atoms coordinate with the heme iron atom in the active site of CYP51.[1]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity (IC₅₀ values in µM)

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference(s) |

| Derivative 1 | 18.7 | 25.7 | - | - | [6] |

| Derivative 2 | 15.6 | 23.9 | - | - | [6] |

| Derivative 3 | 6.73 | - | 17.18 | - | [7] |

| Derivative 4 | 0.38 | - | 0.30 | 0.15 | [3] |

Table 2: Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC₅₀ / Kᵢ | Reference(s) |

| YM511 | Aromatase | 0.12 nM (IC₅₀) | [8] |

| Letrozole Analog | Aromatase | 0.008 µM (IC₅₀) | [9] |

| Indole-Triazole 12 | Tubulin Polymerization | 2.1 µM (IC₅₀) | [3] |

| Indole-Triazole 7i | Tubulin Polymerization | 3.03 µM (IC₅₀) | [10] |

Table 3: Antifungal Activity (MIC values in µg/mL)

| Compound ID | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |

| Triazole Analog 1 | 0.125 | - | 0.0156 | [11] |

| Triazole Analog 2 | <0.0075 | - | - | [12] |

| Voriconazole | 0.016-1 | - | - | [13] |

| Itraconazole | - | 1 | - | [1] |

Table 4: Pharmacokinetic Parameters of Letrozole (Aromatase Inhibitor)

| Parameter | Value | Reference(s) |

| Bioavailability | ~99.9% | [14] |

| Terminal Half-life (t₁/₂) | ~2-4 days | [14] |

| Volume of Distribution (Vd) | 1.87 L/kg | [14] |

| Plasma Protein Binding | ~60% | [14] |

| Cmax (2.5 mg dose) | 35.18 ± 6.75 ng/mL | [15] |

| AUC₀-last (2.5 mg dose) | 2069.15 ± 805.43 ng·hr/mL | [15] |

Detailed Experimental Protocols

Aromatase Inhibition Assay (Fluorescence-based)

This assay quantifies the inhibition of aromatase activity by measuring the decrease in the formation of a fluorescent product.

-

Reagent Preparation: Prepare solutions of recombinant human aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), and NADPH in an appropriate assay buffer. Prepare serial dilutions of the test compounds.

-

Reaction Mixture: In a 96-well plate, add the aromatase enzyme, substrate, and test compound at various concentrations.

-

Incubation: Pre-incubate the plate at 37°C for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[13][16]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and antifungal agents. The 1,2,4-triazole moiety is key to the mechanism of action of many of these compounds, often through coordination with metal ions in the active sites of enzymes such as aromatase and CYP51. The continued exploration and modification of this core structure hold significant promise for the development of novel and effective therapeutic agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors - Banjare - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors | MDPI [mdpi.com]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. synapse.koreamed.org [synapse.koreamed.org]

- 16. Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-(1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in many pharmacologically active agents. The combination of the triazole ring with a benzoate ester functional group suggests potential applications as a building block in the synthesis of more complex molecules with therapeutic potential. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This document aims to provide a detailed technical overview of its expected spectroscopic properties and a methodology for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including ethyl benzoate and various substituted triazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.6 | Singlet | 1H | H-3 (Triazole ring) |

| ~8.2 | Singlet | 1H | H-5 (Triazole ring) |

| ~8.1 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~7.8 | Doublet | 2H | Aromatic (ortho to triazole) |

| 4.41 | Quartet | 2H | -OCH₂CH₃ |

| 1.42 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃. The chemical shifts for the aromatic protons are estimations and may overlap or appear as a complex multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Ester) |

| ~152.0 | C-3 (Triazole ring) |

| ~145.0 | C-5 (Triazole ring) |

| ~140.0 | Aromatic C (ipso-triazole) |

| ~131.0 | Aromatic CH (ortho to -COOEt) |

| ~130.0 | Aromatic C (ipso--COOEt) |

| ~120.0 | Aromatic CH (ortho to triazole) |

| 61.5 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 217.09 | [M]⁺ (Molecular Ion) |

| 190.08 | [M - C₂H₅]⁺ |

| 172.07 | [M - OCH₂CH₃]⁺ |

| 144.06 | [M - COOEt]⁺ |

| 116.05 | [C₇H₄N₃]⁺ |

Method: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1540 | Medium | C=N stretch (Triazole) |

| ~1270 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-N stretch |

Sample state: KBr pellet or thin film.

Spectroscopic Data of Related Compounds

For comparative purposes, the following tables present the experimental spectroscopic data for closely related molecules.

Table 5: Spectroscopic Data for Ethyl 4-methylbenzoate

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃) |

| δ 7.80 (d, 2H) | δ 166.4, 143.4, 129.5, 128.9, 60.7, 21.6, 14.3 |

| δ 7.09 (d, 2H) | |

| δ 4.24 (q, 2H) | |

| δ 2.26 (s, 3H) | |

| δ 1.26 (t, 3H) |

Table 6: Spectroscopic Data for Ethyl Benzoate[1]

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 50 MHz) |

| δ 8.03-8.06 (m, 2H) | δ 166.4, 132.6, 130.4, 129.4, 128.1, 60.8, 14.1 |

| δ 7.52-7.57 (m, 1H) | |

| δ 7.41-7.46 (m, 2H) | |

| δ 4.38 (q, 2H) | |

| δ 1.41 (t, 3H) |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from established methods for the synthesis of N-aryl-1,2,4-triazoles.

Reaction Scheme:

-

4-Aminobenzoic acid is first esterified to produce ethyl 4-aminobenzoate.

-

Ethyl 4-aminobenzoate is then reacted with N,N-dimethylformamide azine or a similar reagent to form the triazole ring.

Step 1: Esterification of 4-Aminobenzoic Acid

-

To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (4 mL) dropwise with cooling in an ice bath.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-aminobenzoate as a white solid.

Step 2: Triazole Ring Formation

-

To a mixture of ethyl 4-aminobenzoate (5.0 g, 30.3 mmol) and formamide (25 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Heat the mixture to 160-180 °C for 6 hours.

-

Alternatively, react ethyl 4-aminobenzoate with N,N-dimethylformamide dimethyl acetal in a high-boiling solvent like DMF and subsequently treat with hydrazine.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analyze the fragmentation pattern to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodological & Application

Synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, a valuable building block in medicinal chemistry and materials science. The described method is based on a copper-catalyzed Ullmann-type coupling reaction, a robust and widely used method for the formation of C-N bonds.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the 1,2,4-triazole moiety, a well-known pharmacophore, imparts a range of biological activities to molecules containing this scaffold. This protocol details a reliable and efficient synthesis of the title compound via a nucleophilic aromatic substitution reaction between ethyl 4-halobenzoate and 1,2,4-triazole, facilitated by a copper catalyst.

Reaction Scheme

The synthesis proceeds via a copper-catalyzed cross-coupling reaction between ethyl 4-bromobenzoate and 1,2,4-triazole in the presence of a base.

Reaction:

Ethyl 4-bromobenzoate + 1,2,4-Triazole --(CuI, L-proline, K2CO3, DMSO)--> this compound

Quantitative Data Summary

| Parameter | Value |

| Reactant 1 | Ethyl 4-bromobenzoate |

| Reactant 2 | 1,2,4-Triazole |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | L-Proline |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-85% |

| Purity (post-purification) | >98% |

Experimental Protocol

Materials:

-

Ethyl 4-bromobenzoate

-

1,2,4-Triazole

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Reaction: Stir the reaction mixture at 110-120 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship of components for the synthesis.

Application Notes: Ullmann Condensation for the Synthesis of Aryl-1,2,4-Triazoles

Introduction

The N-arylation of 1,2,4-triazoles is a pivotal transformation in medicinal chemistry and materials science, as the resulting aryl-1,2,4-triazole motif is a core structural component in numerous pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and versatile method for the formation of the crucial C-N bond between an aryl halide and a 1,2,4-triazole.[1][2] This application note provides detailed protocols, comparative data, and a mechanistic overview of the Ullmann condensation for the synthesis of aryl-1,2,4-triazoles, tailored for researchers, scientists, and drug development professionals.

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][4] However, modern advancements have led to the development of milder and more efficient catalytic systems, often employing catalytic amounts of a copper source, with or without a supporting ligand.[4] These improvements have broadened the substrate scope and functional group tolerance, making the Ullmann condensation a highly attractive method in contemporary organic synthesis.

Key Methodologies

The synthesis of aryl-1,2,4-triazoles via the Ullmann condensation can be broadly categorized into two main approaches:

-

Ligand-Assisted Copper Catalysis: The use of a ligand, typically a diamine or an amino acid, can stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.

-

Ligand-Free Copper Catalysis: In certain cases, the reaction can proceed efficiently without an added ligand, particularly with highly reactive aryl iodides or with the use of copper nanoparticles as the catalyst.[5][6] This approach offers the advantage of simplicity and reduced cost.

The choice of methodology often depends on the reactivity of the aryl halide (I > Br > Cl), the specific 1,2,4-triazole derivative, and the desired reaction conditions.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results from various Ullmann condensation reactions for the synthesis of aryl-1,2,4-triazoles, showcasing the versatility of this method with different aryl halides and reaction conditions.

| Entry | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | CuO nanoparticles (10) | None | K₂CO₃ | DMF | RT | 3 | 84 | [5] |

| 2 | 4-Iodonitrobenzene | CuO nanoparticles (10) | None | K₂CO₃ | DMF | RT | 2.5 | 91 | [5] |

| 3 | 4-Iodotoluene | CuO nanoparticles (10) | None | K₂CO₃ | DMF | RT | 3.5 | 82 | [5] |

| 4 | 1-Iodo-4-methoxybenzene | CuO nanoparticles (10) | None | K₂CO₃ | DMF | RT | 3.5 | 78 | [5] |

| 5 | 4-Iodotoluene | Cu₂O (5) | N-ligand-B (10) | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [7] |

| 6 | Bromobenzene | CuCl (10) | None | K₂CO₃ | DMSO | 120 | 12 | 88 | [8] |

| 7 | 4-Bromotoluene | CuCl (10) | None | K₂CO₃ | DMSO | 120 | 12 | 85 | [8] |

| 8 | 4-Bromoanisole | CuCl (10) | None | K₂CO₃ | DMSO | 120 | 12 | 82 | [8] |

| 9 | 4-Bromobenzonitrile | CuCl (10) | None | K₂CO₃ | DMSO | 120 | 12 | 75 | [8] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the ligand-free copper-catalyzed N-arylation of 1,2,4-triazole with iodobenzene.

Materials:

-

1,2,4-Triazole

-

Iodobenzene

-

Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) nanoparticles

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the copper catalyst (e.g., CuCl, 0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add the appropriate solvent (e.g., DMSO, 5 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl-1,2,4-triazole.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Overview and Visualization

The generally accepted mechanism for the Ullmann condensation for N-arylation involves a catalytic cycle with a copper(I) species as the active catalyst. The key steps are the formation of a copper-triazolate intermediate, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and finally, reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst.

Caption: Catalytic cycle of the Ullmann condensation for N-arylation.

The following diagram illustrates the general experimental workflow for the synthesis of aryl-1,2,4-triazoles via the Ullmann condensation.

Caption: Experimental workflow for Ullmann condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. repository.nie.edu.sg [repository.nie.edu.sg]

Click Chemistry-Inspired Synthesis of 1,2,4-Triazoles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles using a highly efficient and regioselective approach that mirrors the principles of click chemistry. While the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the hallmark of click chemistry for 1,2,3-triazole synthesis, the catalyst-dependent [3+2] cycloaddition of isocyanides with aryl diazonium salts has emerged as a powerful, "click-like" strategy for the controlled synthesis of 1,2,4-triazole isomers.

Application Notes

The synthesis of 1,2,4-triazoles is of significant interest in medicinal chemistry and drug discovery, as this heterocyclic moiety is a key component in a wide range of pharmacologically active compounds. Traditional methods for their synthesis can often lack regiocontrol and require harsh reaction conditions. The methodology detailed below offers a robust and versatile alternative, providing selective access to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by simple selection of the appropriate metal catalyst. This catalyst-controlled regioselectivity is a key feature that aligns with the "click chemistry" philosophy of high efficiency and specificity.

Key Advantages of the Catalyst-Dependent [3+2] Cycloaddition:

-

High Regioselectivity: The choice of a silver(I) or copper(II) catalyst dictates the formation of a specific regioisomer (1,3- or 1,5-disubstituted), offering precise control over the molecular architecture.

-

Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the isocyanide and the aryl diazonium salt, enabling the synthesis of diverse compound libraries.

-

High Yields: The reactions generally proceed with good to excellent yields, minimizing waste and simplifying purification.

-

Mild Reaction Conditions: The syntheses are typically carried out under mild conditions, enhancing functional group compatibility and operational simplicity.

This approach represents a significant advancement in the synthesis of 1,2,4-triazoles, providing a reliable and efficient tool for researchers in organic synthesis and drug development.

Catalyst-Dependent Regioselective Synthesis of 1,2,4-Triazoles

The core of this "click-like" approach is the [3+2] cycloaddition of an isocyanide with an aryl diazonium salt. The regiochemical outcome of this reaction is elegantly controlled by the choice of the catalyst.

-

Silver(I) Catalysis: Leads to the formation of 1,3-disubstituted 1,2,4-triazoles .

-

Copper(II) Catalysis: Results in the formation of 1,5-disubstituted 1,2,4-triazoles .

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 1,3- and 1,5-disubstituted 1,2,4-triazoles using the catalyst-dependent [3+2] cycloaddition.

Table 1: Silver(I)-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles

| Entry | Aryl Diazonium Salt (Ar) | Isocyanide (R) | Yield (%)[1][2] |

| 1 | Phenyl | tert-Butyl | 88 |

| 2 | 4-Methylphenyl | tert-Butyl | 85 |

| 3 | 4-Methoxyphenyl | tert-Butyl | 82 |

| 4 | 4-Chlorophenyl | tert-Butyl | 91 |

| 5 | Phenyl | Cyclohexyl | 86 |

| 6 | 4-Bromophenyl | Cyclohexyl | 89 |

| 7 | Phenyl | Benzyl | 78 |

Table 2: Copper(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

| Entry | Aryl Diazonium Salt (Ar) | Isocyanide (R) | Yield (%)[1][2] |

| 1 | Phenyl | tert-Butyl | 79 |

| 2 | 4-Methylphenyl | tert-Butyl | 75 |

| 3 | 4-Methoxyphenyl | tert-Butyl | 72 |

| 4 | 4-Chlorophenyl | tert-Butyl | 83 |

| 5 | Phenyl | Cyclohexyl | 77 |

| 6 | 4-Bromophenyl | Cyclohexyl | 81 |

| 7 | Phenyl | Benzyl | 68 |

Experimental Protocols

General Workflow

The general experimental workflow for the synthesis of 1,2,4-triazoles via this method involves the preparation of the aryl diazonium salt, followed by the catalyst-mediated cycloaddition with the isocyanide.

Protocol 1: General Procedure for the Preparation of Aryl Diazonium Tetrafluoroborate Salts

Aryl diazonium tetrafluoroborate salts are common precursors for these reactions and can be prepared from the corresponding anilines.

Materials:

-

Aromatic amine (1.0 equiv)

-

Hydrochloric acid (3.0 equiv)

-

Sodium nitrite (1.1 equiv)

-

Tetrafluoroboric acid (HBF₄, 48% in water, 1.2 equiv)

-

Water

-

Ethanol

-

Diethyl ether

-

Ice bath

Procedure:

-

Dissolve the aromatic amine in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-